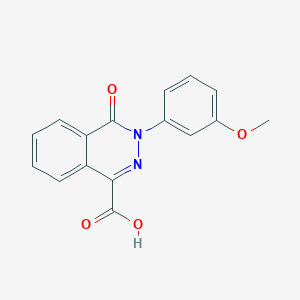

![molecular formula C25H16N4O7S2 B11652401 methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[( {[6-(5-ニトロ-1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-1,3-ベンゾチアゾール-2-イル]スルファニル}アセチル)アミノ]安息香酸メチルは、ニトロ基、イソインドール基、ベンゾチアゾール基、エステル基など、複数の官能基を特徴とする複雑な有機化合物です。

合成法

合成経路と反応条件

2-[( {[6-(5-ニトロ-1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-1,3-ベンゾチアゾール-2-イル]スルファニル}アセチル)アミノ]安息香酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。

イソインドール基の形成: 無水フタル酸とグリシンから出発して、縮合反応によりイソインドール環を形成することができます。

ニトロ基の導入: 濃硝酸と濃硫酸の混合物を使用して、イソインドール誘導体をニトロ化します。

ベンゾチアゾールの合成: 2-アミノチオフェノールと適切なアルデヒドを酸性条件下で反応させることで、ベンゾチアゾール環を合成することができます。

カップリング反応: ニトロイソインドールとベンゾチアゾール誘導体を、チオール結合を用いてカップリングします。この反応は、DCC(ジシクロヘキシルカルボジイミド)などのカップリング試薬によって促進されることが多いです。

エステル化: 最後のステップでは、酸触媒の存在下、メタノールを使用してカルボン酸基をエステル化します。

工業生産法

この化合物の工業生産は、大規模合成向けに最適化された同様のステップを伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。

準備方法

The synthesis of METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindole with benzothiazole derivatives under specific conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

化学反応の分析

反応の種類

酸化: ニトロ基は、パラジウム触媒上の水素ガスなどの還元剤を使用して、アミンに還元することができます。

還元: エステル基は、塩基性条件(例えば、水中のNaOH)を使用して、カルボン酸に加水分解することができます。

置換: ベンゾチアゾール環は、ハロゲン化またはニトロ化などの求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 水素ガス、活性炭担持パラジウム(Pd/C)。

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。

置換: ハロゲン(Cl2、Br2)、ニトロ化混合物(HNO3/H2SO4)。

主な生成物

ニトロ基の還元: 対応するアミンの形成。

エステルの加水分解: カルボン酸の形成。

求電子置換: ハロゲン化またはニトロ化誘導体の形成。

科学研究の応用

化学

有機合成において、2-[( {[6-(5-ニトロ-1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-1,3-ベンゾチアゾール-2-イル]スルファニル}アセチル)アミノ]安息香酸メチルは、より複雑な分子の構成ブロックとして使用することができます。その複数の官能基により、多様な化学修飾が可能になります。

生物学

この化合物は、生物学的巨大分子との潜在的な相互作用により、生化学研究におけるプローブとして役立つ可能性があります。特に、ニトロ基は、電子移動過程を含む研究に使用することができます。

医学

潜在的な薬効には、薬剤開発のための前駆体としての使用が含まれます。ベンゾチアゾール基とイソインドール基は、抗菌作用や抗がん作用を含む生物活性で知られています。

工業

材料科学において、この化合物は、その共役系により、新規ポリマーの開発や有機電子デバイスの成分として使用できる可能性があります。

科学的研究の応用

METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

2-[( {[6-(5-ニトロ-1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-1,3-ベンゾチアゾール-2-イル]スルファニル}アセチル)アミノ]安息香酸メチルの生物活性は、特定の分子標的との相互作用によって媒介される可能性が高いです。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために生体還元を受け、さまざまな生物学的効果をもたらす可能性があります。ベンゾチアゾール基はDNAとインターカレーションし、複製と転写プロセスを阻害する可能性があります。

類似化合物との比較

類似化合物

2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-ヒドロキシプロパン酸メチル: 構造は似ていますが、ベンゾチアゾール基がありません。

1,3-ジヒドロ-1,3,3-トリメチル-6-ニトロスピロ[2H-1-ベンゾピラン-2,2-インドール]: ニトロ基と複素環を含んでいますが、コア構造が異なります。

独自性

2-[( {[6-(5-ニトロ-1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-1,3-ベンゾチアゾール-2-イル]スルファニル}アセチル)アミノ]安息香酸メチルは、イソインドール、ベンゾチアゾール、ニトロ官能基の組み合わせにより独特です。この組み合わせは、さまざまな用途に適した汎用性の高い化合物であり、独自の化学反応性と潜在的な生物活性をもたらします。

特性

分子式 |

C25H16N4O7S2 |

|---|---|

分子量 |

548.6 g/mol |

IUPAC名 |

methyl 2-[[2-[[6-(5-nitro-1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H16N4O7S2/c1-36-24(33)16-4-2-3-5-18(16)26-21(30)12-37-25-27-19-9-7-13(11-20(19)38-25)28-22(31)15-8-6-14(29(34)35)10-17(15)23(28)32/h2-11H,12H2,1H3,(H,26,30) |

InChIキー |

LVQYKANPZFEFBY-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652321.png)

![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11652329.png)

![butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652339.png)

![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)

![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)

![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)

![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)

![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)

![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)

![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)

![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)